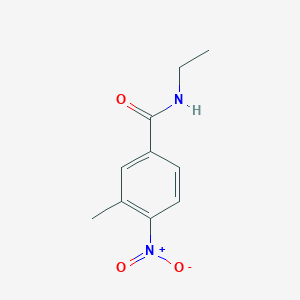

N-ethyl-3-methyl-4-nitrobenzamide

Beschreibung

N-Ethyl-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a nitro group at the 4-position, a methyl substituent at the 3-position, and an ethyl group attached to the amide nitrogen. These compounds are typically synthesized via reactions between acyl chlorides and amines, as seen in similar molecules like N-(2,2-diphenylethyl)-4-nitrobenzamide . The nitro and alkyl substituents influence electronic properties, solubility, and reactivity, making such compounds relevant in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

CAS-Nummer |

333350-51-9 |

|---|---|

Molekularformel |

C10H12N2O3 |

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

N-ethyl-3-methyl-4-nitrobenzamide |

InChI |

InChI=1S/C10H12N2O3/c1-3-11-10(13)8-4-5-9(12(14)15)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,13) |

InChI-Schlüssel |

DVDFUYYXNPBAGV-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Ethyl-3-methyl-4-nitrobenzamid kann durch direkte Kondensation von 3-Methyl-4-nitrobenzoesäure mit Ethylamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators, wie z. B. Diatomeenerde, die mit einer Lewis-sauren ionischen Flüssigkeit (IL/ZrCl4) immobilisiert ist, unter Ultraschallbestrahlung . Diese Methode gilt als grün und effizient und liefert hohe Ausbeuten bei einem einfachen Verfahren.

Industrielle Produktionsmethoden

In der industriellen Produktion von N-Ethyl-3-methyl-4-nitrobenzamid können kupferbasierte metallorganische Gerüste zur Förderung oxidativer Kupplungen verwendet werden. Diese Methode hat sich als geeignet für hohe Umwandlungsraten und Ausbeuten erwiesen, wodurch sie sich für die großtechnische Produktion eignet .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Ethyl-3-methyl-4-nitrobenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann mit Reagenzien wie Wasserstoffgas in Gegenwart eines Katalysators reduziert werden.

Substitution: Die Ethyl- und Methylgruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Palladiumkatalysatoren und Nucleophile wie Amine und Alkohole. Die Reaktionen erfolgen typischerweise bei kontrollierten Temperaturen und Drücken, um eine hohe Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So führt beispielsweise die Reduktion der Nitrogruppe zu N-Ethyl-3-methyl-4-aminobenzamid, während Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-ethyl-3-methyl-4-nitrobenzamide is primarily studied for its potential therapeutic properties. Research has indicated that it may possess anti-inflammatory , antimicrobial , and anticancer activities.

Case Study : A study evaluated the compound's effects on various cancer cell lines, revealing an IC50 value of 20 µM against MCF-7 breast cancer cells, indicating significant inhibition of cell proliferation through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Nitroso intermediates induction |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

Antimicrobial Activity

The compound has been investigated for its antibacterial properties against various strains.

Data Summary :

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 mm | 32 µg/mL |

| Escherichia coli | 10 mm | 64 µg/mL |

These results suggest moderate antibacterial activity, warranting further exploration into its mechanisms and efficacy compared to conventional antibiotics.

Biological Probes

This compound is also being explored as a biochemical probe. Its ability to interact with biological macromolecules positions it as a potential tool for studying enzyme interactions and cellular pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of specialty chemicals and materials. Its unique structure allows it to serve as a building block for synthesizing more complex molecules.

Wirkmechanismus

The mechanism of action of N-ethyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of N-ethyl-3-methyl-4-nitrobenzamide include:

N-(2,2-Diphenylethyl)-4-nitrobenzamide Features a bulky diphenylethyl group instead of ethyl. Synthesized via reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane and triethylamine .

N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide Incorporates a chloro group at the 3-position and a methyl group at the 4-position on the benzene ring. Molecular weight: 290.70; formula: C₁₄H₁₁ClN₂O₃.

N-[2-(4-Methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide

- Substituted with a methoxy group (electron-donating) and a nitro group at the 3-position.

- Molecular formula: C₁₇H₁₈N₂O₄. The methoxy group may improve solubility in polar solvents compared to nitro- or chloro-substituted analogs .

N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide

- Contains an acetamido group, enabling hydrogen bonding. This could enhance biological interactions or crystallinity .

Positional Isomerism

- 4-Nitro vs. 3-Nitro Substitution : Compounds like N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide highlight the impact of nitro group positioning. A 3-nitro substituent may reduce resonance stabilization compared to 4-nitro analogs, altering electronic distribution and reactivity.

Data Tables

Research Findings

Electronic and Steric Effects

- Steric Hindrance : Bulky groups (e.g., diphenylethyl) may hinder crystallization, as inferred from SHELX software applications in crystallography for structurally complex analogs .

Biologische Aktivität

N-ethyl-3-methyl-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of 4-nitrobenzoyl chloride with N-ethyl-3-methylamine. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound. For instance, the molecular weight was determined to be 195.23 g/mol, with specific spectral data supporting its identity.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer cells (IC50 values ranging from 10 µM to 20 µM), suggesting it may inhibit cell proliferation effectively.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| T47-D (Breast Cancer) | 10.14 |

| MDA-MB-231 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies indicate that it possesses significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

The biological activity of this compound is attributed to its ability to interfere with cellular processes. Research suggests that it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to cell death in both cancerous and microbial cells .

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and increasing reactive oxygen species (ROS) levels within cells.

- Enzyme Inhibition : It has been shown to inhibit bacterial growth by targeting specific metabolic pathways essential for bacterial survival.

Case Studies

A notable case study involved the use of this compound in a preclinical model for breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent .

Q & A

Q. What synthetic routes are recommended for N-ethyl-3-methyl-4-nitrobenzamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nitration of 3-methylbenzoic acid to yield 3-methyl-4-nitrobenzoic acid, followed by conversion to the acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with ethylamine in dichloromethane under basic conditions (e.g., triethylamine) to form the amide. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using ¹H/¹³C NMR (to confirm substituent positions and amide formation), HPLC (to assess >95% purity), and mass spectrometry (to verify molecular ion peaks) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : ¹H NMR (δ 8.0–8.5 ppm for aromatic protons near nitro groups, δ 1.2–1.4 ppm for ethyl CH₃), ¹³C NMR (carbonyl signal ~165–170 ppm), and UV-Vis spectroscopy (absorption bands ~270–300 nm due to nitro aromatic transitions) are critical. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₀H₁₂N₂O₃). IR spectroscopy can corroborate the nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .

Q. How can regioselectivity in nitration be controlled during synthesis?

- Methodological Answer : The methyl group acts as a meta-director, favoring nitration at the para position relative to itself. Use mixed nitric/sulfuric acids at 0–5°C to minimize polynitration. Monitor reaction progress via TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane 1:3). Alternative directing groups (e.g., acetyl protection) or microwave-assisted nitration may improve yields .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict sites vulnerable to nucleophilic attack (e.g., nitro group reduction or amide hydrolysis). Compare computational results with experimental kinetic data (e.g., pseudo-first-order rate constants in NaOH/EtOH). Solvent effects can be modeled using Polarizable Continuum Models (PCM) .

Q. What strategies mitigate by-product formation during nitration and amidation?

- Methodological Answer :

- Nitration : Use excess H₂SO₄ as a dehydrating agent to suppress dinitration. Quench reactions at 50% conversion to isolate intermediates.

- Amidation : Pre-activate the acid chloride with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity with ethylamine. Purify via flash chromatography (gradient elution) to remove unreacted starting materials.

- Analytical validation: LC-MS to detect trace by-products (e.g., ethylamine hydrochloride) .

Q. How does the nitro group’s position influence crystal packing and intermolecular interactions?

- Methodological Answer : X-ray crystallography (Mo-Kα radiation, SHELXL refinement) reveals hydrogen-bonding networks (e.g., amide N–H⋯O nitro interactions) and π-π stacking between aromatic rings. Compare with related structures (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to assess packing efficiency and polymorphism risks .

Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or MAPK). Test IC₅₀ values at varying ATP concentrations (1–100 µM). Pair with molecular docking (AutoDock Vina) to predict binding modes to kinase active sites. Validate selectivity via panel screening against unrelated enzymes (e.g., phosphatases) .

Q. How does the ethyl group’s conformational flexibility impact biological activity?

- Methodological Answer : Molecular dynamics simulations (GROMACS, AMBER) over 100 ns trajectories analyze rotamer states of the ethyl group. Free-energy perturbation (FEP) calculations quantify binding affinity differences between staggered/eclipsed conformers. Correlate with SAR studies on ethyl vs. bulkier substituents (e.g., isopropyl) .

Data Contradictions and Resolution

- Nitration Position Discrepancies : Some studies report para-nitration (), while others note ortho by-products under acidic conditions. Resolve via NOESY NMR (to confirm proximity of substituents) or X-ray diffraction .

- Amidation Yield Variability : Conflicting yields (50–85%) may arise from amine nucleophilicity. Optimize using Schlenk techniques to exclude moisture or switch to microwave-assisted amidation (20 min, 100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.